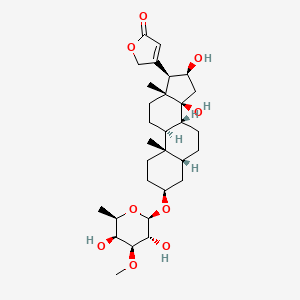
Strospeside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Strospeside can be isolated from the shoots of Cuscuta reflexa The isolation process involves extracting the plant material with suitable solvents, followed by purification using chromatographic techniques
Analyse Des Réactions Chimiques
Strospeside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Strospeside has the chemical formula C30H46O9 and is characterized by its glycosylation at the 3β-hydroxy group of gitoxigenin. This structural modification enhances its biological activity, primarily through the inhibition of the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism improves cardiac contractility, making this compound beneficial for treating heart conditions such as heart failure and arrhythmias.
Scientific Research Applications
This compound's applications span various fields, including:
-
Cardiovascular Pharmacology :
- Mechanism of Action : this compound enhances cardiac muscle contraction by inhibiting sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes.
- Therapeutic Uses : It is being investigated for its cardioprotective properties and potential use in treating heart diseases.
-
Oncology :
- Cytotoxic Effects : Studies have demonstrated this compound's cytotoxic effects on cancer cell lines, particularly renal and prostate cancer cells. It shows promise in inhibiting oxidative stress-induced cell death and autophagy.
- Mechanism of Action : Research indicates that this compound may induce apoptosis in tumor cells, positioning it as a candidate for novel anticancer therapies .
- Biochemical Research :
Cardiovascular Effects
A study on the effects of this compound on bradycardia revealed that its administration in animal models led to significant changes in heart rate regulation. The research indicated that both vagal and sympathetic pathways are involved in the bradycardic response to this compound, highlighting its complex interactions within cardiovascular systems .
Anticancer Properties
In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, a study reported a concentration-dependent inhibition of cell proliferation in renal cancer cells treated with this compound, suggesting its potential as an effective anticancer agent .
Mécanisme D'action
Strospeside exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potent cardiotonic agent .
Comparaison Avec Des Composés Similaires
Strospeside is similar to other cardenolide glycosides such as digitoxin and digoxin. this compound is unique due to its specific glycosylation pattern and its potent cytotoxic effects on cancer cell lines . Similar compounds include:
Digitoxin: Another cardenolide glycoside with cardiotonic properties.
Digoxin: A well-known cardiotonic agent used in the treatment of heart failure and atrial fibrillation.
Ouabain: A cardenolide glycoside with similar mechanisms of action but different pharmacokinetic properties.
This compound’s unique glycosylation pattern and potent cytotoxicity make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
595-21-1 |
|---|---|
Formule moléculaire |
C30H46O9 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |
Clé InChI |
CPFNIKYEDJFRAT-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |
Synonymes |
strospeside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















